7-(Difluoromethyl)indoline-2,3-dione
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Overview
Description
7-(Difluoromethyl)indoline-2,3-dione is a chemical compound with the molecular formula C9H5F2NO2 and a molecular weight of 197.14 g/mol . This compound belongs to the indoline-2,3-dione family, characterized by the presence of a difluoromethyl group attached to the indoline ring system. It is known for its diverse applications in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)indoline-2,3-dione typically involves the introduction of a difluoromethyl group to the indoline-2,3-dione core. One common method is the reaction of indoline-2,3-dione with difluoromethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-(Difluoromethyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions include various oxindole and indoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-(Difluoromethyl)indoline-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as cyclooxygenase (COX) and β-catenin, leading to anti-inflammatory and anticancer effects . The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
7-(Trifluoromethyl)indoline-2,3-dione: This compound has a trifluoromethyl group instead of a difluoromethyl group, which imparts different chemical and biological properties.
Indoline-2,3-dione: The parent compound without any fluorine substitution, used as a precursor in various synthetic routes.
Uniqueness: 7-(Difluoromethyl)indoline-2,3-dione is unique due to the presence of the difluoromethyl group, which enhances its reactivity and potential biological activities compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C9H5F2NO2 |
---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
7-(difluoromethyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5F2NO2/c10-8(11)5-3-1-2-4-6(5)12-9(14)7(4)13/h1-3,8H,(H,12,13,14) |
InChI Key |
CASGGJGERLOLMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)F)NC(=O)C2=O |
Origin of Product |
United States |
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